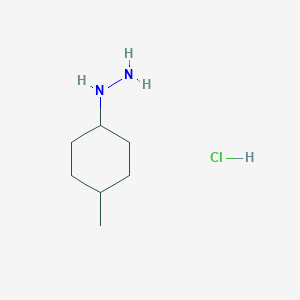

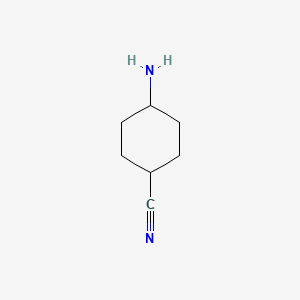

4-Aminocyclohexane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that can be catalyzed by various substances. For instance, the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles is achieved through a tandem Michael addition - cyclization reaction, utilizing cyclohexane-1,2-dione and benzylidenemalononitriles with a cinchona alkaloid-derived thiourea catalyst . Similarly, the synthesis of bicyclic ortho-aminocarbonitrile derivatives is facilitated by 1,4-diazabicyclo[2.2.2]octane (DABCO), which allows the reaction to proceed smoothly at room temperature with high yields . Additionally, a regioselective synthesis approach in an aqueous medium using microwave irradiation has been developed for 4′-amino-1′H-spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile, highlighting the potential for environmentally friendly procedures .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR, and two-dimensional NMR, as well as elemental analysis . Single-crystal X-ray molecular structure determination is also employed to confirm the regioselectivity and to elucidate the precise geometry of the synthesized compounds . For example, the crystal structure of a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, reveals that the fused cyclohexene and pyran rings adopt sofa and boat conformations, respectively, with specific dihedral angles between the rings .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. The presence of the amino and nitrile groups allows for further transformations into new heterocyclic compounds, as demonstrated by the heterocyclization of 2-amino-4-(2-hydroxynaphthyl)-4H-chromene-3-carbonitriles in an acidic medium . The regioselectivity of the reactions and the influence of reaction conditions on the outcome are critical aspects of these chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystalline nature and the specific conformations of the rings affect the overall stability and reactivity. Hydrogen bonding plays a significant role in the crystal packing and can lead to the formation of two-dimensional networks, as observed in the crystal structure of the fluorophenyl derivative . These properties are essential for understanding the behavior of these compounds in various chemical environments and for their potential applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Environmental Applications

4-Aminocyclohexane-1-carbonitrile and its derivatives have been studied for their environmental relevance. For instance, Silva et al. (2013) discussed the use of DINCH, a compound with a similar structure, as a plasticizer to replace phthalates. They emphasized the utility of measuring the concentrations of DINCH metabolites in urine as biomarkers for exposure assessment, even at environmental exposure levels (Silva et al., 2013).

Clinical Applications in Disease Diagnosis

Niederwieser et al. (1978) identified cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) in patients with transient tyrosinemia. This discovery led to the suggestion that a defective 4-hydroxyphenylpyruvate dioxygenase might exist, and that 4HCHAA could be derived from specific enzymatic pathways (Niederwieser et al., 1978).

Biomarkers of Exposure

The study by Du et al. (2019) focused on biomarkers of diesel particulate matter exposure, where metabolites like 1-aminopyrene (1-AP) were used to assess exposure levels among a population of gold miners. They highlighted the significance of 1-AP as a biomarker for diesel engine exhaust exposure (Du et al., 2019).

Pharmacokinetics and Metabolism

Research by Andersson et al. (2009) on Amino methyl cyclohexane carboxylic acid (AMCA) demonstrated its potential as a potent inhibitor of plasminogen activation. They provided insights into the metabolic pathways and excretion patterns of AMCA, suggesting its clinical relevance as an antifibrinolytic agent (Andersson et al., 2009).

Propriétés

IUPAC Name |

4-aminocyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGMTNOYOPHQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634393 |

Source

|

| Record name | 4-Aminocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23083-48-9 |

Source

|

| Record name | 4-Aminocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.